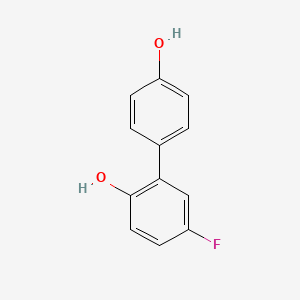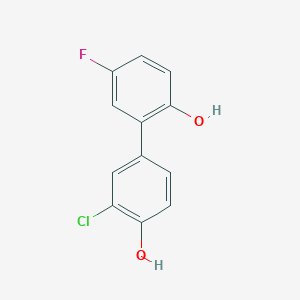
6-(4-t-Butylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-t-Butylphenyl)picolinic acid (6-tBPA) is an organosulfur compound with a molecular formula of C11H14NO2S. It is a colorless solid with a melting point of 108-110 °C. 6-tBPA has been widely studied in the scientific community, with applications in biochemistry, physiology, and laboratory experiments.
Aplicaciones Científicas De Investigación
6-(4-t-Butylphenyl)picolinic acid, 95% has a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of cell signaling pathways. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been used in the study of drug resistance and the mechanism of action of various drugs.
Mecanismo De Acción
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and cytochrome P450 enzymes. It has also been shown to act as an agonist of the GPR40 receptor, which is involved in the regulation of glucose metabolism. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of the sodium-dependent glucose transporter 1, which is involved in the uptake of glucose by cells.
Biochemical and Physiological Effects
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone. It has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to inhibit the production of matrix metalloproteinases, which are involved in the remodeling of extracellular matrix.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is its solubility in a variety of solvents, including methanol, ethanol, and acetonitrile. Additionally, it is relatively inexpensive, making it an attractive option for laboratory experiments. A limitation of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is that it is unstable in the presence of light and oxygen, and so must be stored in a dark, airtight container.
Direcciones Futuras
There are a number of potential future directions for the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in scientific research. These include the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in the study of cancer, as well as in the study of neurological disorders. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the development of new drugs and drug delivery systems. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the study of metabolic disorders, such as diabetes and obesity.
Métodos De Síntesis
The most common method of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% is by the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a base. This reaction is carried out in a solvent such as methanol, ethanol, or acetonitrile, and yields 6-(4-t-Butylphenyl)picolinic acid, 95% as a white crystalline solid. Other methods of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% include the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong base, such as sodium hydroxide, and the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong acid, such as hydrochloric acid.
Propiedades
IUPAC Name |
6-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXCQXNZVPXGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-T-Butylphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














